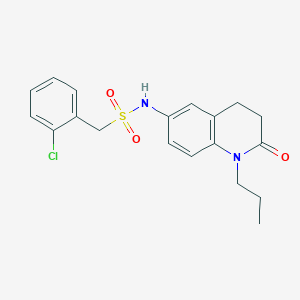

1-(2-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide" is a derivative of methanesulfonanilide, characterized by the presence of a chlorophenyl group and a tetrahydroquinolinyl moiety. The structure of related compounds, such as N-(2,4-Dichlorophenyl)methanesulfonamide, N-(3,4-Dichlorophenyl)methanesulfonamide, and N-(2,5-Dichlorophenyl)methanesulfonamide, reveals that the orientation of the N—H bond is significant for biological activity, as it affects the molecule's ability to interact with receptor molecules through hydrogen bonding .

Synthesis Analysis

The synthesis of related methanesulfonanilides typically involves the formation of an amide bond between the sulfonamide group and the aromatic ring. The geometric parameters of these compounds are consistent with other members of the methanesulfonanilide family, with some variations in bond and torsion angles . The synthesis of the specific compound would likely follow a similar pathway, with particular attention to the regioselectivity of the chlorophenyl and tetrahydroquinolinyl groups.

Molecular Structure Analysis

Applications De Recherche Scientifique

Methane Generation from CO2 with Molecular Catalysts

Research has explored the use of rhenium tricarbonyl complexes for the electrochemical reduction of carbon dioxide to methane, highlighting the potential of molecular structures in converting CO2 to valuable C1-Cn products. These complexes have shown to catalyze the reduction of CO2 to carbon monoxide and methane, marking a step forward in developing homogeneous catalysts for challenging reactions such as methane generation from CO2. The study provides insights into the mechanistic aspects of CO2 reduction, proposing an efficient pathway for methane formation, which could aid in the development of more robust catalytic systems for CH4 production from CO2 (Nganga et al., 2021).

Formation and Reaction of N-acyl- and N-methanesulfonyl-derivatives

Another study delved into the oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolin-ols, producing o-quinol acetates quantitatively. This research demonstrates the synthetic versatility of isoquinoline derivatives, providing a pathway for generating compounds with potential application in various fields, including medicinal chemistry (Hoshino et al., 2001).

Metal Mediated Inhibition of Methionine Aminopeptidase by Quinolinyl Sulfonamides

Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), showcasing the therapeutic potential of sulfonamide derivatives in the development of new drugs. These compounds displayed different inhibitory potencies depending on the metal form of Escherichia coli MetAP, emphasizing the importance of metal interactions in the inhibition mechanism. The findings suggest the utility of these sulfonamides in designing inhibitors for MetAP, a target for antibacterial and anticancer therapies (Huang et al., 2006).

Renal Vasodilation Activity and Structure-Activity Relationship

A series of tetrahydroisoquinoline derivatives exhibited potent DA1 agonistic activities, with one compound being identified as a potent renal vasodilator. This study highlights the potential of sulfonamide derivatives in the discovery and development of new drugs for cardiovascular diseases. The structure-activity relationship analysis contributes to understanding the molecular basis of their pharmacological actions, paving the way for the design of more effective renal vasodilators (Anan et al., 1996).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-2-11-22-18-9-8-16(12-14(18)7-10-19(22)23)21-26(24,25)13-15-5-3-4-6-17(15)20/h3-6,8-9,12,21H,2,7,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDDOHNPIKBDDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)

![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2528876.png)

![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)

![1-[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2528884.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)

![N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2528891.png)